molecular formula C18H20 B1584126 9,9,10,10-Tetramethyl-9,10-dihydroanthracene CAS No. 24269-10-1

9,9,10,10-Tetramethyl-9,10-dihydroanthracene

Cat. No.: B1584126
CAS No.: 24269-10-1
M. Wt: 236.4 g/mol
InChI Key: CIKXMSYOZSDGRF-UHFFFAOYSA-N
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Description

9,9,10,10-Tetramethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C18H20. It is a derivative of anthracene, where the 9 and 10 positions are substituted with two methyl groups each, resulting in a dihydroanthracene structure. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene typically involves the hydrogenation of 9,10-dimethylanthracene. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure complete hydrogenation without over-reduction of the aromatic system.

Chemical Reactions Analysis

9,9,10,10-Tetramethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9,10-anthraquinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9,9,10,10-Tetramethyl-9,10-dihydroanthracene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and electronic effects in substituted anthracenes.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It finds applications in the production of dyes, pigments, and organic semiconductors due to its stable aromatic structure and electronic properties.

Mechanism of Action

The mechanism by which 9,9,10,10-Tetramethyl-9,10-dihydroanthracene exerts its effects is primarily related to its electronic structure. The presence of methyl groups at the 9 and 10 positions influences the electron density distribution in the aromatic ring, affecting its reactivity and interaction with other molecules. The compound can participate in various chemical reactions through electrophilic and nucleophilic pathways, depending on the nature of the substituents and reaction conditions.

Comparison with Similar Compounds

Similar compounds to 9,9,10,10-Tetramethyl-9,10-dihydroanthracene include:

    9,10-Dimethylanthracene: Lacks the additional hydrogenation at the 9 and 10 positions, resulting in different electronic properties.

    9,9,10,10-Tetramethyl-9,10-disila-9,10-dihydroanthracene: Contains silicon atoms in place of carbon at the 9 and 10 positions, leading to variations in chemical reactivity and stability.

    9,10-Dihydroanthracene: Does not have the methyl substitutions, making it less sterically hindered and more reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of stability, electronic properties, and the ability to undergo a wide range of chemical transformations, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9,9,10,10-tetramethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20/c1-17(2)13-9-5-7-11-15(13)18(3,4)16-12-8-6-10-14(16)17/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKXMSYOZSDGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323937
Record name 9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24269-10-1
Record name 24269-10-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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